7-Bromo-1-nitronaphthalene
Overview
Description
7-Bromo-1-nitronaphthalene is a heterocyclic organic compound with the molecular formula C10H6BrNO2 and a molecular weight of 252.06 . It is used for experimental and research purposes .
Molecular Structure Analysis
The molecular structure of 7-Bromo-1-nitronaphthalene consists of a naphthalene core with a bromine atom substituted at the 7th position and a nitro group at the 1st position .Scientific Research Applications
Battery Technology : 1-Nitronaphthalene has been explored as a cathode material for magnesium reserve batteries. Its non-conducting nature is improved by adding acetylene black to enhance conductivity (Thirunakaran et al., 1996).
Toxicology Studies : 1-Nitronaphthalene, a mutagenic particulate of diesel exhaust, has been studied for its acute liver and lung toxicity in rodents. It causes significant respiratory distress and cellular damage in animal models (Sauer et al., 1997).
Photochemistry and Environmental Impact : The photochemistry of 1-nitronaphthalene has been investigated, particularly its role as a potential source of singlet oxygen and radical species in atmospheric waters. Its reaction with halide anions in aqueous solution is significant for environmental chemistry (Brigante et al., 2010).
Metabolic Studies : The metabolism of 1-nitronaphthalene to electrophilic metabolites, trapped as glutathione conjugates in rat tracheobronchial airways and liver, has been examined. This research provides insights into its potential health impacts (Watt et al., 1999).
Organic Synthesis : The conjugate addition of indoles and pyrroles to dihydronitronaphthalenes in water, particularly for the synthesis of 3,4‐fused tetrahydro‐β‐carbolines, is a notable application in organic chemistry. This method utilizes 1,2-dihydro-3-nitronaphthalenes, highlighting its utility in synthesis (Malhotra et al., 2013).
CYP Enzyme Studies : The bioactivation of 1-nitronaphthalene by rat CYP2F4 has been studied. Understanding the enzyme's kinetics and regio/stereoselectivity is crucial for insights into the toxicology of nitronaphthalenes (Baldwin et al., 2005).
Atmospheric Chemistry Modeling : Modeling the formation, decay, and partitioning of semivolatile nitro-polycyclic aromatic hydrocarbons, including nitronaphthalenes, in the atmosphere, is vital for understanding their environmental impact (Feilberg et al., 1999).
Simplified Synthesis : A straightforward method for synthesizing 1-nitronaphthalene, a key intermediate in various chemical applications, has been developed, showcasing its importance in industrial chemistry (Gong-an et al., 2009).
Future Directions
Future research could focus on the synthesis and applications of 7-Bromo-1-nitronaphthalene. For instance, the selective nitration of aromatic compounds with bismuth subnitrate and thionyl chloride has been found to be an efficient method for nitration of a wide range of aromatic compounds . This could potentially be applied to the synthesis of 7-Bromo-1-nitronaphthalene.
properties
IUPAC Name |
7-bromo-1-nitronaphthalene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrNO2/c11-8-5-4-7-2-1-3-10(12(13)14)9(7)6-8/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGPCNRRMNRNIFR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(C=C2)Br)C(=C1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30356542 | |
Record name | 7-bromo-1-nitronaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30356542 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Bromo-1-nitronaphthalene | |
CAS RN |
102153-49-1 | |
Record name | 7-Bromo-1-nitronaphthalene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=102153-49-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-bromo-1-nitronaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30356542 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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